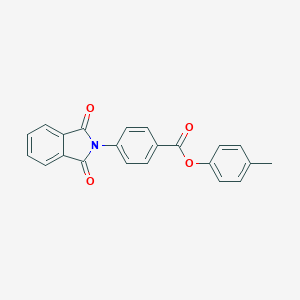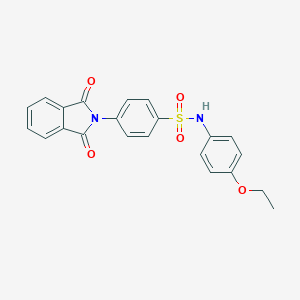![molecular formula C12H10N4O B402265 N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide CAS No. 15017-22-8](/img/structure/B402265.png)
N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide is a compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring attached to a carbohydrazide moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-pyridinecarboxaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
科学研究应用
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and anticancer activities.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazone linkage allows it to act as a chelating agent, binding to metal centers and potentially inhibiting enzymatic activity.
相似化合物的比较
Similar Compounds
- N’-(4-pyridinylmethylene)-2-(2-thienyl)acetohydrazide
- N’-(4-pyridinylmethylene)-2-furohydrazide
- N’-(2-pyridinylmethylene)-2-furohydrazide
Uniqueness
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide is unique due to its dual pyridine rings, which provide distinct electronic properties and the ability to form stable coordination complexes. This makes it particularly useful in applications requiring strong metal-ligand interactions.
属性
CAS 编号 |
15017-22-8 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC 名称 |
N-[(Z)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-1-2-6-14-11)16-15-9-10-4-7-13-8-5-10/h1-9H,(H,16,17)/b15-9- |
InChI 键 |
FTZLTODDAJZVQA-DHDCSXOGSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=NC=C2 |
手性 SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=NC=C2 |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=NC=C2 |
溶解度 |
29.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402183.png)
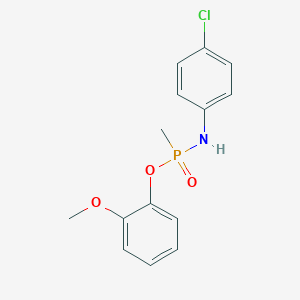
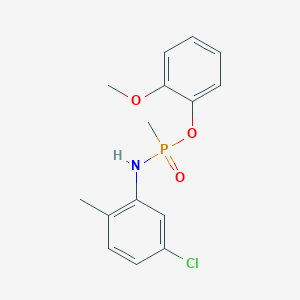
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B402187.png)
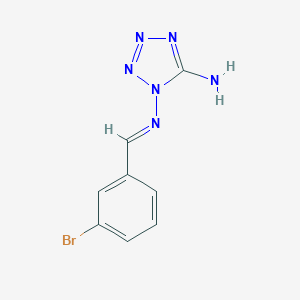
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)
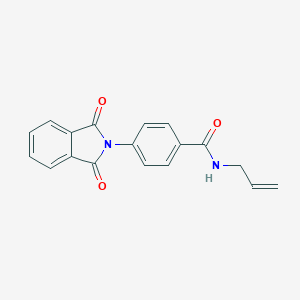
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402199.png)
